Cas no 129932-48-5 (b-D-Glucopyranoside, 2-phenylethyl6-O-b-D-xylopyranosyl-)

b-D-Glucopyranoside, 2-phenylethyl6-O-b-D-xylopyranosyl- structure
129932-48-5 structure
Nome del prodotto:b-D-Glucopyranoside, 2-phenylethyl6-O-b-D-xylopyranosyl-
Numero CAS:129932-48-5
MF:C19H28O10
MW:416.419627189636
CID:160991
PubChem ID:131129

b-D-Glucopyranoside, 2-phenylethyl6-O-b-D-xylopyranosyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • b-D-Glucopyranoside, 2-phenylethyl6-O-b-D-xylopyranosyl-
    • (2R,3R,4S,5S,6R)-2-(2-phenylethoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
    • phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside
    • 2-Phenylethyl 6-O-(beta-D-xylopyranosyl)-beta-D-glucopyranoside
    • 2-Phenylethyl beta-primeveroside
    • beta-D-Glucopyranoside, 2-phenylethyl 6-O-beta-D-xylopyranosyl
    • PAXGP
    • 2-Phenethyl
    • 129932-48-5
    • phenethyl beta-D-xylosyl-(1->6)-beta-D-glucoside
    • (2R,3R,4S,5S,6R)-2-Phenethoxy-6-((((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3,4,5-triol
    • 2-phenylethyl beta-D-xylosyl-(1->6)-beta-D-glucoside
    • HY-N12382
    • 2-phenylethyl beta-D-xylopyranosyl-(1->6)-beta-D-glucopyranoside
    • SCHEMBL21853659
    • phenethyl alcohol beta-d-xylopyranosyl-(1-6)-beta-d-glucopyranoside
    • DTXSID30156266
    • A-primeveroside
    • 2-phenylethyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside
    • CS-0899921
    • CHEBI:136550
    • beta-D-Xyl-(1->6)-beta-D-Glc-OCH2CH2Ph
    • Phenylethyl primeveroside
    • CHEBI:167926
    • Compound NP-001284
    • AKOS040740070
    • NCGC00380502-01
    • 2-(2-phenylethoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol
    • NCGC00380502-01_C19H28O10_beta-D-Glucopyranoside, 2-phenylethyl 6-O-beta-D-xylopyranosyl-
    • Inchi: InChI=1S/C19H28O10/c20-11-8-27-18(16(24)13(11)21)28-9-12-14(22)15(23)17(25)19(29-12)26-7-6-10-4-2-1-3-5-10/h1-5,11-25H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1
    • Chiave InChI: ZRGXCWYRIBRSQA-BMVMOQKNSA-N
    • Sorrisi: C1C=CC(CCO[C@@H]2O[C@H](CO[C@@H]3OC[C@@H](O)[C@H](O)[C@H]3O)[C@@H](O)[C@H](O)[C@H]2O)=CC=1

Proprietà calcolate

  • Massa esatta: 416.16824
  • Massa monoisotopica: 416.168
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 7
  • Complessità: 488
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 158Ų
  • XLogP3: -2.2

Proprietà sperimentali

  • Densità: 1.49
  • Punto di ebollizione: 661.3°Cat760mmHg
  • Punto di infiammabilità: 353.7°C
  • Indice di rifrazione: 1.625
  • PSA: 158.3

b-D-Glucopyranoside, 2-phenylethyl6-O-b-D-xylopyranosyl- Letteratura correlata

Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd